3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Description
3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a pyrazole-based organoboron compound characterized by a tetrahydropyranyl (oxan-2-yl) group at the 1-position, a methyl group at the 3-position, and a pinacol boronate ester at the 5-position. This structural configuration makes it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The oxan-2-yl group enhances steric bulk and may improve solubility, while the pinacol boronate facilitates reactivity with aryl halides. Below, we compare this compound with structurally related pyrazole derivatives to elucidate substituent effects on physicochemical properties and reactivity.
Properties
IUPAC Name |
3-methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-11-10-12(16-20-14(2,3)15(4,5)21-16)18(17-11)13-8-6-7-9-19-13/h10,13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJGEGCXZOEOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-62-4 | |
| Record name | 3-methyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This intermediate is closely related to the target compound and serves as a key precursor.
| Parameter | Details |
|---|---|
| Starting Material | 1-(Tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole |
| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2 (PdCl2(dppf)·CH2Cl2) |
| Base | Potassium carbonate |
| Solvent | Mixture of N,N-dimethylformamide (DMF) and water (9:1) |
| Temperature | 80 °C |
| Time | 16 hours |
| Atmosphere | Inert (argon) |
| Work-up | Filtration through diatomaceous earth, washing with ethyl acetate, water, brine; drying over sodium sulfate |
| Purification | Silica gel column chromatography with ethyl acetate/hexanes gradient |
| Yield | 30% (pale yellow sticky solid) |
| Characterization | LCMS purity 93.89%, m/z 282.5 (M+H)+, retention time 1.99 min |
Reaction summary:
The bromo-pyrazole derivative bearing the tetrahydropyranyl protecting group undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to afford the pinacol boronate ester at the 4-position of the pyrazole ring under basic aqueous DMF conditions.
Suzuki Coupling with Aryl Halides
The boronate ester intermediate is employed in Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the 5-position of the pyrazole ring.
| Parameter | Details |
|---|---|
| Boronate Ester | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Aryl Halide | Examples: 4-bromo-2-chlorobenzonitrile, 2-bromo-4-(trifluoromethyl)pyridine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf)·CH2Cl2 |
| Base | Potassium carbonate or sodium carbonate |
| Solvent | Ethanol/toluene or DMF/water mixtures |
| Temperature | 90-100 °C |
| Time | 2-16 hours |
| Atmosphere | Inert (argon) |
| Work-up | Extraction with dichloromethane or ethyl acetate; drying over MgSO4 or sodium sulfate |
| Purification | Flash chromatography or silica gel column chromatography |
| Yield | Up to 89% |
Reaction summary:
The pinacol boronate ester undergoes Suzuki coupling with aryl bromides in the presence of palladium catalysts and carbonate bases, affording aryl-substituted pyrazoles with retention of the tetrahydropyranyl protecting group. The reactions are typically conducted under inert atmosphere at elevated temperatures with aqueous-organic solvent mixtures to facilitate the coupling.
Summary Table of Key Preparation Conditions
| Step | Catalyst/Conditions | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Borylation of bromo-pyrazole | PdCl2(dppf)·CH2Cl2, inert atmosphere | K2CO3 | DMF/H2O (9:1) | 80 | 16 h | 30 | Purified by silica gel chromatography |
| Suzuki coupling with aryl | Pd(PPh3)4 or PdCl2(dppf)·CH2Cl2 | K2CO3 or Na2CO3 | EtOH/toluene or DMF/H2O | 90-100 | 2-16 h | Up to 89 | Flash chromatography purification |
| Alternative Suzuki coupling | Pd2(dba)3, JohnPhos ligand | Sodium tert-butoxide | 1,4-Dioxane/H2O | 45 | 4 h | Not specified | Used for related pyrazole derivatives |
Research Findings and Observations
- The use of dppf-based palladium catalysts (PdCl2(dppf)) is common for the borylation step, providing moderate yields.
- The pinacol boronate ester is a versatile intermediate, enabling further functionalization via Suzuki coupling with various aryl halides.
- Reaction conditions are optimized to maintain the integrity of the tetrahydropyranyl protecting group, which is stable under the basic and heated conditions used for coupling.
- Yields vary depending on substrates and reaction conditions but can reach up to 89% for Suzuki coupling steps.
- Purification is typically achieved by silica gel chromatography, with monitoring by LCMS and NMR to confirm purity and structure.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has shown promise in various medicinal chemistry applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation. For instance, in vitro studies have demonstrated that derivatives of pyrazole compounds can induce cell death in prostate and breast cancer cells by modulating key signaling pathways such as NF-kB and PI3K-AKT .
- Drug Development : Its unique structure allows for modifications that can enhance pharmacological properties. The presence of the boron moiety is particularly noteworthy as boron compounds are known to interact with biomolecules in ways that can be harnessed for therapeutic purposes .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its diverse reactivity:
- Cross-Coupling Reactions : The boron component enables the compound to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This application is particularly relevant in the pharmaceutical industry for creating novel drug candidates.
Materials Science
In materials science, this compound can be utilized for:
- Polymer Chemistry : The compound’s ability to act as a monomer or additive can enhance the properties of polymers. Boron-containing compounds are known to improve thermal stability and mechanical properties of polymer matrices .
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazole derivatives including this compound revealed significant cytotoxic effects against human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibited tumor growth in xenograft models .
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project aimed at developing new therapeutic agents, researchers utilized this compound as a precursor in multi-step synthesis processes. The incorporation of the boron moiety facilitated efficient coupling reactions leading to the formation of complex polycyclic structures with potential biological activity .
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Suzuki Coupling | Formation of C-C bonds using boron derivatives | 85% |
| Polymerization | Enhancement of polymer properties | Variable |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes key structural and molecular parameters of the target compound and its analogues:
*Inferred from structural data in ; the target compound adds a methyl group to the pyrazole core.
Key Differences and Implications
Substituent Effects: Oxan-2-yl vs. Methyl/Methoxy: The oxan-2-yl group in the target compound introduces significant steric bulk compared to methyl or methoxy substituents. This may reduce reaction rates in cross-coupling due to hindered boronate accessibility but improve selectivity in crowded environments .
Boronate Position :
- Boronate placement at the 5-position (target compound) vs. 4-position (e.g., 1,3-dimethyl derivative) influences electronic distribution. 5-Substituted boronates may exhibit enhanced conjugation with the pyrazole ring, improving stability and reactivity .
Purity and Handling :
- Most analogues are available at ≥95% purity, but safety protocols vary. For example, methoxy-containing derivatives require precautions against moisture and heat , while oxan-2-yl derivatives may necessitate specialized storage due to hydrolytic sensitivity .
Biological Activity
3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antifungal effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
The molecular formula of this compound is with a molecular weight of approximately 342.24 g/mol. The compound features a pyrazole ring substituted with an oxane moiety and a boron-containing group which may influence its biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Specifically:
- Antimicrobial Activity : Pyrazoles have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related pyrazole compounds exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Candida krusei .
- Anti-inflammatory Effects : Some pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds within this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
- Antitumor Activity : Certain pyrazoles have been investigated for their potential antitumor effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
Antimicrobial Evaluation
A study evaluated a series of pyrazole derivatives for antimicrobial activity using an agar diffusion method. The results indicated that several compounds exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli. The average diameters of inhibition zones were recorded and summarized in Table 1.
| Compound | Inhibition Zone (mm) against S. aureus | Inhibition Zone (mm) against E. coli |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 10 |
| 3-Methyl... | 20 | 15 |
Anti-inflammatory Activity
In another study focused on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. The results indicated a significant reduction in prostaglandin E2 production when compared to control groups .
Mechanistic Insights
The biological activities of pyrazoles can often be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways.
- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or other cellular targets influencing cellular signaling pathways.
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole?
Methodological Answer:
The synthesis typically involves two key steps: (1) construction of the pyrazole core and (2) introduction of the boronic ester moiety.
- Pyrazole Formation : Start with a substituted pyrazole precursor, such as 3-methylpyrazole, and introduce the oxan-2-yl group via nucleophilic substitution or coupling reactions. For example, describes using aldol condensation with ketones in glacial acetic acid to form pyrazole derivatives .
- Boronic Ester Incorporation : Perform a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, THF, 80°C). This step is analogous to methods in for similar aryl boronic esters .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol-DMF (1:1) to achieve >95% purity, as noted in .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the pyrazole ring substitution pattern (e.g., coupling constants for adjacent protons) and integration ratios for methyl groups (e.g., 3-methyl, tetramethyl dioxaborolan). highlights the use of ¹H NMR to verify triazole-thiazole acetamide structures .
- ¹¹B NMR : Validate the presence of the boronic ester (δ ~30 ppm for pinacol boronate).
- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₄H₂₃BN₂O₃: 278.161 g/mol, ) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated in for pyrazole derivatives .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6, as in ). Parameters include:
- Grid box centered on the active site (coordinates based on co-crystallized ligands).
- Flexible ligand docking with Lamarckian genetic algorithms.
- ADMET Prediction : Employ tools like SwissADME to assess bioavailability, logP, and blood-brain barrier penetration. utilized docking to prioritize compounds for antifungal assays .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Reaction Optimization :
- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for borylation efficiency ( vs. 2) .
- Solvent Effects : Test polar aprotic solvents (DMF, THF) versus toluene () to stabilize intermediates .
- Data Triangulation : Replicate conditions from conflicting studies (e.g., glacial acetic acid in vs. sodium hydride in toluene from ) and analyze by HPLC for side-product profiles .
Advanced: What strategies mitigate hydrolysis of the boronic ester during storage?
Methodological Answer:
- Storage Conditions :
- Quality Control : Monitor boronate integrity via ¹¹B NMR before use in cross-coupling reactions.
Basic: How to assess the compound’s potential as a Suzuki-Miyaura coupling partner?
Methodological Answer:
- Model Reaction : Couple with 4-bromotoluene under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
- Analysis : Track conversion by TLC and isolate the biaryl product via extraction (EtOAc/H₂O). Compare yields to literature benchmarks (e.g., reports >80% yields for similar boronic esters) .
Advanced: How to design a bioactivity screening protocol for antifungal activity?
Methodological Answer:
- Assay Design :
- Strain Selection : Use Candida albicans (ATCC 10231) and Aspergillus fumigatus (ATCC 204305) as model pathogens.
- MIC Determination : Perform broth microdilution per CLSI guidelines ( used similar protocols for pyrazole derivatives) .
- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) to calculate selectivity indices.
- Mechanistic Studies : Use fluorescence microscopy (FUN-1 stain) to assess membrane integrity post-treatment.
Advanced: What computational tools analyze electronic effects of substituents on reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to calculate:
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects from the oxan-2-yl group.
- Reactivity Indices : Compare Fukui indices to prioritize sites for electrophilic substitution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
